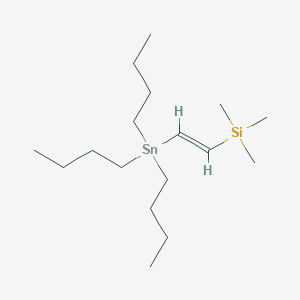

(E)-trimethyl(2-(tributylstannyl)vinyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-trimethyl(2-(tributylstannyl)vinyl)silane is an organosilicon compound that features both silicon and tin atoms within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-trimethyl(2-(tributylstannyl)vinyl)silane typically involves the reaction of vinylsilanes with tributyltin hydride under specific conditions. A common method includes:

Starting Materials: Vinylsilane, tributyltin hydride

Catalysts: Palladium or platinum catalysts

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

(E)-trimethyl(2-(tributylstannyl)vinyl)silane can undergo various chemical reactions, including:

Oxidation: The tin atom can be oxidized to form organotin oxides.

Reduction: The vinyl group can be reduced to form the corresponding alkane.

Substitution: The tin or silicon atoms can be substituted with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ozone

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, organometallic reagents

Major Products

Oxidation Products: Organotin oxides, silanols

Reduction Products: Alkanes

Substitution Products: Organotin halides, organosilicon compounds

Wissenschaftliche Forschungsanwendungen

(E)-trimethyl(2-(tributylstannyl)vinyl)silane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Investigated for its potential in drug development and delivery systems.

Industry: Used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-trimethyl(2-(tributylstannyl)vinyl)silane involves its reactivity with various reagents. The tin and silicon atoms can participate in bond formation and cleavage, facilitating the synthesis of complex molecules. The molecular targets and pathways depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylvinylsilane: Lacks the tin atom, used in similar synthetic applications.

Tributyltin hydride: Lacks the silicon atom, commonly used in radical reactions.

Vinyltrimethylsilane: Similar structure but different reactivity due to the absence of the tin atom.

Uniqueness

(E)-trimethyl(2-(tributylstannyl)vinyl)silane is unique due to the presence of both silicon and tin atoms, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable reagent in organic synthesis and materials science.

Biologische Aktivität

(E)-trimethyl(2-(tributylstannyl)vinyl)silane is a silane compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a vinyl group attached to a tributyltin moiety and is characterized by its unique chemical structure. The presence of the silane group allows for diverse reactivity in organic synthesis, making it a valuable precursor in the development of more complex molecules.

The biological activity of this compound can be understood through its interaction with biological targets:

- Antimicrobial Properties : Similar to other organotin compounds, this silane may exhibit antimicrobial activity by disrupting cellular functions in bacteria. The mechanism likely involves interference with protein synthesis, akin to oxazolidinone antibiotics, which inhibit the formation of the 70S ribosomal complex necessary for bacterial translation.

- Potential Anticancer Activity : Preliminary studies indicate that compounds containing tributyltin may influence cancer cell proliferation. The proposed mechanism includes modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies and Experimental Data

- Antimicrobial Activity : Research has shown that organotin compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that similar silanes can disrupt the integrity of bacterial membranes and inhibit protein synthesis, leading to cell death .

- Cytotoxicity Studies : In vitro studies on human cancer cell lines (e.g., U2OS) have indicated that organotin derivatives can cause mitotic arrest and induce apoptosis. The cytotoxic effects were assessed using MTT assays, revealing significant inhibition of cell viability at certain concentrations .

- Synthesis and Reactivity : The synthesis of this compound has been optimized through various reaction conditions. For example, reactions under microwave irradiation showed poor yields compared to those conducted at elevated temperatures (50 °C), where complete conversion was achieved .

Data Tables

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Bacterial assays | Inhibition of growth in E. coli and S. aureus |

| Study 2 | Cytotoxicity | MTT assay | Significant reduction in U2OS cell viability |

| Study 3 | Synthesis Optimization | Reaction yield analysis | Complete conversion at 50 °C; poor yields at room temperature |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound could provide insights into its potential therapeutic applications.

- In Vivo Studies : Animal models will be essential for assessing the pharmacokinetics and overall efficacy of this compound in a biological context.

- Development of Derivatives : Exploring modifications to the silane structure may enhance its biological properties and reduce potential toxicity.

Eigenschaften

IUPAC Name |

trimethyl-[(E)-2-tributylstannylethenyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQLLFOVXMXKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38SiSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.